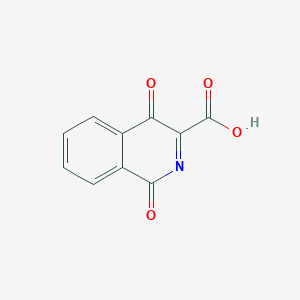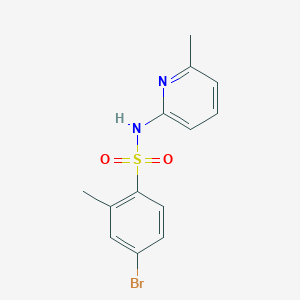![molecular formula C26H42N6O9S3 B15127681 [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid)](/img/structure/B15127681.png)
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of biotin, a sulfur-containing dithiomethylenemalonic acid core, and two 4-aminobutyric acid moieties. The biotinylated nature of this compound makes it particularly useful in biochemical assays and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) involves multiple steps, starting with the preparation of biotinylamidoethyl intermediates. One common method involves the reaction of biotinylamidoethylamine with dithiomethylenemalonic acid under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to monitor the reaction conditions and the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to verify the compound’s structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiomethylenemalonic acid core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the biotinylamidoethyl moiety.
Substitution: The amino groups in the 4-aminobutyric acid moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
[Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in chemical assays.
Biology: Employed in biotin-streptavidin binding assays to study protein-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biotinylated structure.
Industry: Utilized in the development of diagnostic kits and biosensors
Wirkmechanismus
The mechanism of action of [Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(4-aminobutyricAcid) involves its ability to bind to specific molecular targets through its biotin moiety. The biotinylated structure allows it to interact with avidin or streptavidin, forming strong non-covalent complexes. This interaction is crucial in various biochemical assays and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Biotinylamidoethyl-3-(3-iodo-4-hydroxyphenyl)propionamide
- Biotinylamidoethyl-[SH]acetamide
- Biotinylamidoethyl-3-(3,5-diiodo-4-hydroxyphenyl)propionamide
Uniqueness
The presence of the dithiomethylenemalonic acid core also provides unique chemical properties that can be exploited in different reactions and applications .
Eigenschaften
Molekularformel |
C26H42N6O9S3 |
|---|---|
Molekulargewicht |
678.8 g/mol |
IUPAC-Name |
4-[[3-(3-carboxypropylamino)-3-oxo-2-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C26H42N6O9S3/c33-18(6-2-1-5-17-22-16(15-42-17)30-26(41)32-22)27-12-14-44-43-13-9-19(34)31-23(24(39)28-10-3-7-20(35)36)25(40)29-11-4-8-21(37)38/h16-17,22-23H,1-15H2,(H,27,33)(H,28,39)(H,29,40)(H,31,34)(H,35,36)(H,37,38)(H2,30,32,41) |
InChI-Schlüssel |
KDGXSMHQQNUTBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCCC(=O)O)C(=O)NCCCC(=O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethan-1-ol](/img/structure/B15127610.png)
![8-Hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylic acid](/img/structure/B15127613.png)
![2-[4,7,10-tris(carboxymethyl)-6-[[4-[[2-[methyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]acetyl]amino]phenyl]methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15127623.png)





![2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B15127664.png)



![rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B15127696.png)
![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B15127700.png)
